Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]- is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of an acetamide group attached to a 2,6-dimethylphenyl ring and a diphenylmethyleneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]- typically involves multi-step organic reactions. One common method might include the reaction of 2,6-dimethylaniline with acetic anhydride to form the corresponding acetamide. This intermediate can then be reacted with benzophenone imine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and may require catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]- exerts its effects would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Similar structure but lacks the diphenylmethyleneamino group.
N-Phenylacetamide: Similar structure but lacks the 2,6-dimethyl substituents.
Benzophenone imine: Contains the diphenylmethyleneamino group but lacks the acetamide moiety.
Properties
CAS No. |
614718-88-6 |
---|---|
Molecular Formula |
C23H22N2O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(benzhydrylideneamino)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H22N2O/c1-17-10-9-11-18(2)22(17)25-21(26)16-24-23(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-15H,16H2,1-2H3,(H,25,26) |
InChI Key |
KQFHBZIMSMKKMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.